2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound is a bis-thiadiazole derivative featuring two 1,3,4-thiadiazole cores linked via a sulfanyl (-S-) group. The first thiadiazole ring is substituted at position 5 with a 2-(3,4-dimethoxyphenyl)acetamido group, while the second thiadiazole ring carries an ethylsulfanyl group at position 3. The acetamide bridge connects both heterocyclic systems, forming a structurally complex molecule (Figure 1).
The ethylsulfanyl and 3,4-dimethoxyphenyl groups likely arise from tailored alkylating agents during synthesis.
Potential Applications: Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and anticonvulsant activities.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S4/c1-4-29-17-23-22-16(31-17)20-14(26)9-30-18-24-21-15(32-18)19-13(25)8-10-5-6-11(27-2)12(7-10)28-3/h5-7H,4,8-9H2,1-3H3,(H,19,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQORSUYTLUKWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable halogenated precursor.
Formation of the Final Compound: The final compound is obtained by coupling the two thiadiazole intermediates through a sulfanyl linkage using reagents such as thiols or disulfides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the acetamido or thiadiazole rings, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole rings or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Key Biological Activities
-
Anticancer Activity
- Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study reported the synthesis of various thiadiazole derivatives which showed promising results against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating effective cytotoxicity . The compound 2g was particularly noted for its anti-proliferative effects.
-
Antimicrobial Properties
- The synthesized thiadiazole derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed notable inhibitory effects against pathogens like Xanthomonas oryzae and Fusarium graminearum, demonstrating potential as new antimicrobial agents .
- Anti-tubercular Activity
- Anti-inflammatory Effects
Case Studies
Mechanism of Action
The mechanism of action of 2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. This interaction can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,3,4-thiadiazole core but differ in substituents, influencing physicochemical and biological properties. Key comparisons are outlined below:
Structural and Functional Group Analysis
*Calculated based on molecular formula C₂₀H₂₂N₆O₄S₄.
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may improve lipid solubility and CNS penetration compared to simpler substituents (e.g., methylsulfanyl in ). Methoxy groups are known to enhance binding to neurotransmitter receptors . Ethylsulfanyl vs.
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in enhances electrophilicity, favoring interactions with bacterial enzymes. In contrast, the target compound’s dimethoxy groups are electron-donating, possibly favoring antioxidant or kinase-inhibitory effects.
This highlights how heterocyclic additions (e.g., indole) diversify mechanisms of action.
Biological Activity
The compound "2-({5-[2-(3,4-dimethoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide" belongs to a class of compounds known as 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their unique structure allows for various interactions with biological targets, making them valuable in medicinal chemistry. These compounds are known for their antimicrobial , anti-inflammatory , anticancer , and antioxidant properties .
Synthesis and Characterization
The synthesis of the compound involves standard methodologies for thiadiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The compound's efficacy is often evaluated through various biological assays.
1. Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazoles have been widely documented. Studies demonstrate that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have shown that several thiadiazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various bacterial strains .
- The compound's ability to inhibit Staphylococcus epidermidis has been confirmed through docking studies .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is particularly noteworthy:
- Recent studies indicate that compounds with the thiadiazole scaffold can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways .
- The specific compound under discussion has shown promising results against human cancer cell lines such as HT-29 and A431. For example, one study reported that a related thiadiazole derivative exhibited an IC50 value of 12.5 µM against MCF-7 breast cancer cells .
3. Enzyme Inhibition
Thiadiazole derivatives have also been evaluated for their potential as enzyme inhibitors:
- The compound has been tested for its inhibitory effects on carbonic anhydrases (hCA I and hCA II), showing superior activity compared to standard drugs like acetazolamide .
- Additionally, its interaction with acetylcholinesterase (AChE) has been investigated to assess its relevance in neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological efficacy of thiadiazole derivatives:
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
The compound is synthesized via a multi-step approach involving heterocyclization and alkylation. A general method includes:
- Step 1 : Cyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the thiol group using ethylsulfanyl or substituted acetamide reagents to introduce functional groups .
- Characterization : Intermediates are validated via elemental analysis, ¹H NMR, IR spectroscopy, and TLC for purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H NMR : Identifies proton environments (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm, aromatic protons from 3,4-dimethoxyphenyl at δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S percentages) against theoretical values .
Q. What preliminary biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?
Analogous compounds exhibit anticonvulsant, anticancer, and antimicrobial activities. For example:
- Anticancer : Thiadiazoles with sulfanylacetamide groups show inhibition of kinase pathways or apoptosis induction .
- Antimicrobial : Derivatives with arylacetamido substituents disrupt bacterial cell membranes .
Advanced Research Questions
Q. How can synthetic yields be optimized for the alkylation step in this compound’s synthesis?
- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize reactive intermediates and enhance nucleophilicity of the thiol group .
- Temperature Control : Alkylation proceeds efficiently at 60–80°C with minimal side reactions .
- Catalysis : Adding a base (e.g., triethylamine) neutralizes acid byproducts, improving reaction efficiency .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., sulfanyl group oxidation) .
- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility (>61.3 µg/mL) limits in vivo efficacy .
- Target Validation : Employ CRISPR screening or siRNA to confirm target specificity and rule off-target effects .
Q. How can computational methods guide the design of derivatives with improved potency?
Q. What analytical challenges arise in characterizing disulfide byproducts during synthesis?
- LC-MS/MS : Detect trace disulfide dimers (e.g., via m/z doubling) and optimize purification using reverse-phase HPLC .
- Redox Buffers : Add antioxidants (e.g., ascorbic acid) during alkylation to suppress disulfide formation .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Ethylsulfanyl | 2.5–3.0 (q, 2H) | 650–700 (C-S) |
| 3,4-Dimethoxyphenyl | 6.8–7.2 (m, 3H) | 1250 (C-O) |
| Acetamide C=O | - | 1660–1680 |
Q. Table 2. Bioactivity Comparison of Analogues
| Substituent | Activity (IC₅₀) | Target |
|---|---|---|
| Phenylacetamido | 2.1 µM (Cancer) | HDAC |
| Ethylsulfanyl | 5.3 µM (Antimicrobial) | DNA Gyrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
